molecular formula C40H26O2 B3178914 (S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol CAS No. 863659-88-5

(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol

Cat. No. B3178914
M. Wt: 538.6 g/mol
InChI Key: FRYNHLQJUJCRFB-UHFFFAOYSA-N
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Description

(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol, also known as QND, is a novel synthetic organic compound that has been the subject of an increasing amount of research in recent years. It is a highly polar, water-soluble molecule that has a wide range of potential applications in both scientific research and in the field of medicine.

Scientific Research Applications

Environmental and Analytical Chemistry

The degradation of naphthalene and its derivatives, including substances structurally similar to (S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol, in the environment is a subject of interest. The reactions of naphthalene and its alkyl derivatives with nitrate radicals have been studied to understand their nighttime atmospheric degradation. These findings are significant in assessing the environmental impact and behavior of such compounds (Phousongphouang & Arey, 2002). Additionally, principal component analysis in liquid chromatography proton nuclear magnetic resonance has been used for differentiating regio-isomers of naphthalene, showcasing advanced analytical techniques to distinguish and analyze similar compounds (Airiau et al., 2001).

Organic Synthesis and Materials Science

Significant research has been conducted in the field of organic synthesis, particularly focusing on naphthalene derivatives. For instance, novel routes have been discovered for synthesizing naphthalen-2(1H)-ones, which are structurally related to (S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol. These methods involve oxidative ring closure and alkoxylation, highlighting innovative approaches in synthesizing complex organic molecules (Dolka et al., 2009). Furthermore, research on donor-acceptor copolymers based on ladder-type dithienonaphthalene for organic solar cells demonstrates the potential of naphthalene derivatives in renewable energy applications (Ma et al., 2013).

Supramolecular Chemistry and Coordination Polymers

In the realm of supramolecular chemistry, naphthalene derivatives have been utilized to construct coordination polymers with intriguing properties. Studies have shown the synthesis of Zn(II) based coordination polymers constructed from flexible carboxylate linkers and pyridyl co-linkers, with applications in fluorescence sensing of nitroaromatics. This research provides insights into the structural diversity and potential sensing applications of coordination polymers featuring naphthalene derivatives (Gupta et al., 2017). Additionally, studies on yttrium benzene dicarboxylates showcase the luminescent properties and structural intricacies of metal-organic frameworks involving naphthalene derivatives (Thirumurugan & Natarajan, 2004).

properties

IUPAC Name

1-(2-hydroxy-3-naphthalen-1-ylnaphthalen-1-yl)-3-naphthalen-1-ylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26O2/c41-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)42)34-22-10-16-26-12-2-6-18-30(26)34/h1-24,41-42H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYNHLQJUJCRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol

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